Bienvenue dans la boutique en ligne BenchChem!

BISMUTH SUBNITRATE

Gastrointestinal pharmacology Pharmacokinetics Toxicology

Bismuth Subnitrate (CAS 1304-85-4) is the nonabsorbable bismuth salt where systemic safety margins are critical. Clinical evidence shows 0.002–0.005% systemic absorption—a 12× higher neurotoxicity threshold vs bismuth subsalicylate and 24× vs colloidal bismuth subcitrate. For endodontic sealers, ISO 6876 radiopacity is achieved at 80% weight loading vs 120% for bismuth subsalicylate, freeing 40% capacity for functional additives. Conforms to USP/Ph Eur/BP monographs: ≥79.0% Bi₂O₃ equivalent, arsenic ≤8 ppm, chloride ≤0.035%. Insist on monograph-compliant certificate of analysis with every shipment.

Molecular Formula Bi5H9N4O22
Molecular Weight 1461.99 g/mol
Cat. No. B7944304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBISMUTH SUBNITRATE
Molecular FormulaBi5H9N4O22
Molecular Weight1461.99 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].O=[Bi+].[Bi+3].[Bi+3].[Bi+3].[Bi+3]
InChIInChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q+1;4*+3;4*-1;;;;;;;;;;/p-9
InChIKeyOAVDTZZNYFIIGB-UHFFFAOYSA-E
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Subnitrate: Technical Baseline and Procurement Classification


Bismuth Subnitrate (CAS: 1304-85-4, formula Bi₅O(OH)₉(NO₃)₄) is a basic bismuth salt containing the equivalent of not less than 79.0% bismuth trioxide (Bi₂O₃) calculated on the dried basis [1]. Also referred to as bismuth hydroxide nitrate oxide, it appears as a white, odorless, slightly hygroscopic microcrystalline powder with a density of approximately 4.928 g/cm³ [2]. Unlike simple bismuth salts, bismuth subnitrate possesses a complex polynuclear cationic cluster structure that fundamentally determines its solubility, absorption, and functional properties [3].

Why Bismuth Subnitrate Cannot Be Replaced by Alternative Bismuth Salts Without Performance or Safety Consequences


Bismuth salts are not functionally interchangeable. Critical performance and safety parameters—including systemic absorption, radiopacity, impurity profiles, and in vivo efficacy—vary substantially across bismuth subnitrate, colloidal bismuth subcitrate (CBS), bismuth subsalicylate (BSS), bismuth subgallate, and bismuth subcarbonate. Substituting one for another without quantitative justification risks altering therapeutic outcomes, compromising material compliance (e.g., ISO 6876 radiopacity requirements), or introducing unanticipated toxicological liabilities. The following evidence quantifies where bismuth subnitrate exhibits differentiation that directly informs scientific selection and procurement decisions [1].

Bismuth Subnitrate: Quantitative Differentiation Data for Procurement and Formulation Decisions


Systemic Absorption of Bismuth Subnitrate vs. Colloidal Bismuth Subcitrate and Bismuth Subgallate

Bismuth subnitrate demonstrates minimal systemic absorption compared to colloidal bismuth subcitrate (CBS) and bismuth subgallate. In a human study using ²⁰⁵Bi-labeled compounds, absorption from bismuth subnitrate was only 0.002–0.005% of the administered dose, whereas CBS showed 0.042% absorption and bismuth subgallate showed 0.038% [1]. This represents a difference of approximately 8- to 21-fold lower absorption. Separately, bismuth from CBS was at least 10% soluble and ultrafilterable in human gastric juice (>0.5% absorbed in volunteers), while bismuth subnitrate was insoluble and not absorbed (<0.01%) [2]. Blood bismuth levels were significantly greater in CBS-treated groups than in bismuth subnitrate-treated groups in randomized controlled trials [3].

Gastrointestinal pharmacology Pharmacokinetics Toxicology

In Vivo H. pylori Eradication Efficacy of Bismuth Subnitrate vs. Colloidal Bismuth Subcitrate in Triple Therapy

Despite marked differences in solubility and in vitro antimicrobial activity (bismuth subnitrate MIC >400 μg/mL vs. CBS MIC ≤12.5 μg/mL), bismuth subnitrate achieved comparable in vivo H. pylori eradication rates when used in triple therapy. In one study, bismuth subnitrate plus antibiotics eradicated H. pylori in 74% of patients, compared to 70% for CBS plus antibiotics—a non-significant difference [1]. In a separate double-blind randomized trial, bismuth subnitrate combined with amoxicillin and metronidazole achieved an 83% eradication rate, numerically exceeding the 69% eradication achieved with CBS plus the same antibiotics [2]. The study authors noted that nonabsorbable bismuth compounds should be preferentially considered as they minimize toxicity while maintaining efficacy [1].

Helicobacter pylori eradication Gastroenterology Anti-infective therapy

Neurotoxicity Risk Threshold: Bismuth Subnitrate vs. Bismuth Subsalicylate and Colloidal Bismuth Subcitrate

In a mouse model of bismuth neurotoxicity, bismuth subnitrate required a substantially higher oral dose to produce detectable bismuth accumulation in motor neurons compared to alternative bismuth salts. The lowest dose resulting in detectable bismuth grains in motor neurons was 696 mg/kg for bismuth subnitrate (BSN), compared to only 57 mg/kg for bismuth subsalicylate (BSS), 29 mg/kg for colloidal bismuth subcitrate (CBS), and 26 mg/kg for ranitidine bismuth citrate (RBC) [1]. This represents a 12-fold higher neurotoxicity threshold for bismuth subnitrate relative to bismuth subsalicylate, and a 24- to 27-fold higher threshold relative to CBS and RBC. Bismuth was found in neurons with axons outside the nervous system, in particular motor neurons, and in cells outside the blood-brain barrier [1].

Neurotoxicology Heavy metal safety Preclinical safety assessment

Radiopacity Performance of Bismuth Subnitrate vs. Bismuth Subsalicylate in Endodontic Sealers

In an experimental epoxy resin-based endodontic sealer, bismuth subnitrate achieved satisfactory radiopacity (meeting ISO 6876 requirements) at a filler loading of 80% by weight, whereas bismuth subsalicylate required 120% loading to meet the same standard [1]. The study formulated eighteen groups with epoxy resin and addition of 20%, 40%, 60%, 80%, 100%, and 120% by weight of three different bismuth salts. Formulations with bismuth subnitrate demonstrated superior overall performance, and both bismuth subnitrate and bismuth subcarbonate were concluded to have characteristics suitable for use as filler and radiopacifier in epoxy-based endodontic sealers [1]. No formulation showed statistically significant cytotoxicity differences compared to control [1].

Endodontic materials Dental radiography Medical device formulation

Pharmacopoeial Impurity Limits: Bismuth Subnitrate vs. Class-Level Heavy Metal Specifications

USP-grade bismuth subnitrate is subject to stringent impurity specifications that exceed general class-level requirements for heavy metals. The USP monograph specifies an arsenic limit of ≤8 ppm (≤0.0008%) [1], a chloride limit of ≤0.035% [1], and qualitative compliance for copper, lead, and silver [1]. Commercial analytical reagent (AR) grade specifications may further tighten these limits, with some suppliers specifying arsenic ≤0.0001% (1 ppm) [2] and lead ≤0.002–0.005% . These specifications provide quantitative procurement benchmarks that distinguish pharmacopoeial-grade material from technical or industrial grades. The assay specification requires Bi content of 71–74% (or ≥79.0% Bi₂O₃ equivalent) calculated on dried basis, with loss on drying ≤3.0% at 105°C for 2 hours [1].

Analytical chemistry Quality control Pharmaceutical procurement

Evidence-Based Application Scenarios for Bismuth Subnitrate Procurement


H. pylori Eradication Formulations Requiring Minimal Systemic Bismuth Exposure

Bismuth subnitrate is indicated for triple or quadruple therapy formulations targeting H. pylori eradication where minimizing systemic bismuth absorption is a clinical priority. Clinical evidence demonstrates that bismuth subnitrate achieves H. pylori eradication rates of 74–83% in combination with antibiotics—comparable to or numerically exceeding CBS-based regimens—while exhibiting systemic absorption of only 0.002–0.005% of the administered dose, compared to 0.042% for CBS [1][2]. The negligible absorption profile supports the conclusion that nonabsorbable bismuth compounds should be preferentially considered to minimize toxicity while maintaining efficacy [2].

Radiopaque Dental and Endodontic Material Formulation

Bismuth subnitrate serves as an effective radiopacifying filler in epoxy resin-based endodontic sealers and related dental materials. Comparative testing demonstrates that bismuth subnitrate achieves satisfactory radiopacity per ISO 6876 standards at an 80% weight loading, whereas bismuth subsalicylate requires 120% loading to meet the same requirement [1]. This 40-percentage-point differential in loading requirement provides formulators greater flexibility to incorporate additional functional components. The material also demonstrated acceptable cytotoxicity profiles with no statistically significant difference from control [1].

Pharmaceutical Manufacturing Requiring Pharmacopoeial-Grade Quality Assurance

Bismuth subnitrate is appropriate for pharmaceutical manufacturing and analytical applications that mandate USP, Ph Eur, or BP compliance. The USP monograph specifies assay requirements of ≥79.0% Bi₂O₃ equivalent (or 71–74% Bi content), loss on drying ≤3.0%, arsenic ≤8 ppm, and chloride ≤0.035%, with qualitative compliance for copper, lead, and silver [1]. These compound-specific quantitative thresholds exceed the stringency of general class-level heavy metals testing and provide verifiable procurement benchmarks. Procurement documentation should reference these monograph specifications to ensure receipt of material suitable for regulated pharmaceutical use [1].

Gastrointestinal Therapeutics with Enhanced Neurotoxicity Safety Margin

Bismuth subnitrate is the preferred bismuth salt for gastrointestinal formulations where chronic or high-dose administration may be required and neurotoxicity risk must be minimized. Preclinical neurotoxicology data demonstrate that the lowest dose producing detectable bismuth accumulation in motor neurons is 696 mg/kg for bismuth subnitrate, compared to only 57 mg/kg for bismuth subsalicylate and 29 mg/kg for colloidal bismuth subcitrate [1]. This represents a 12-fold higher neurotoxicity threshold versus bismuth subsalicylate and a 24-fold higher threshold versus CBS, supporting selection of bismuth subnitrate for applications where systemic safety margins are paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BISMUTH SUBNITRATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.